molecular formula C21H32N2O2 B7635130 (1-Benzylpyrrolidin-2-yl)-[4-(2-methylpropoxy)piperidin-1-yl]methanone

(1-Benzylpyrrolidin-2-yl)-[4-(2-methylpropoxy)piperidin-1-yl]methanone

Cat. No. B7635130
M. Wt: 344.5 g/mol
InChI Key: ZLWWIGINNYGBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Benzylpyrrolidin-2-yl)-[4-(2-methylpropoxy)piperidin-1-yl]methanone, also known as Desmethylprodine (DMP), is a synthetic opioid analgesic drug that was first synthesized in the 1970s. DMP is a potent painkiller that has been used in medical research for its analgesic effects.

Mechanism of Action

DMP acts on the opioid receptors in the brain and spinal cord to produce its analgesic effects. It binds to the mu-opioid receptor with high affinity, which results in the inhibition of neurotransmitter release and the reduction of pain perception.
Biochemical and Physiological Effects:
DMP produces a range of biochemical and physiological effects, including pain relief, sedation, euphoria, and respiratory depression. It also has the potential to cause addiction and dependence, making it a controlled substance.

Advantages and Limitations for Lab Experiments

DMP has several advantages for lab experiments, including its potency, selectivity for the mu-opioid receptor, and ability to cross the blood-brain barrier. However, its potential for addiction and dependence makes it difficult to use in long-term studies.

Future Directions

There are several future directions for the study of DMP. One area of interest is the development of safer and more effective opioid analgesics with fewer side effects. Another area of interest is the study of the opioid receptor system and its role in pain perception and addiction. Finally, there is a need for further research into the potential therapeutic uses of DMP in the treatment of pain and other conditions.
In conclusion, DMP is a synthetic opioid analgesic drug that has been used in scientific research for its analgesic effects. It acts on the opioid receptors in the brain and spinal cord to produce its effects and has several advantages and limitations for lab experiments. There are several future directions for the study of DMP, including the development of safer and more effective opioid analgesics and the study of the opioid receptor system.

Synthesis Methods

The synthesis of DMP involves the reaction of 4-(2-methylpropoxy)piperidine with (1-benzylpyrrolidin-2-yl)methanone in the presence of a reducing agent. The reaction product is then purified by recrystallization to obtain the final product.

Scientific Research Applications

DMP has been used in scientific research for its analgesic effects. It has been found to be more potent than morphine in animal models of pain. DMP has also been used in the study of opioid receptors and their role in pain perception.

properties

IUPAC Name

(1-benzylpyrrolidin-2-yl)-[4-(2-methylpropoxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-17(2)16-25-19-10-13-22(14-11-19)21(24)20-9-6-12-23(20)15-18-7-4-3-5-8-18/h3-5,7-8,17,19-20H,6,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWWIGINNYGBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1CCN(CC1)C(=O)C2CCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylpyrrolidin-2-yl)-[4-(2-methylpropoxy)piperidin-1-yl]methanone

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